molecular formula C8H6Br2N2 B3163713 3,4-Dibromo-6-methyl-1H-indazole CAS No. 885523-94-4

3,4-Dibromo-6-methyl-1H-indazole

Cat. No.: B3163713
CAS No.: 885523-94-4
M. Wt: 289.95 g/mol
InChI Key: WBJYIMGWMIACIM-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions and a methyl group at the 6th position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-6-methyl-1H-indazole typically involves the bromination of 6-methyl-1H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 3rd and 4th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-6-methyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction Reactions: Reduction of the bromine atoms can yield debrominated products.

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3,4-diamino-6-methyl-1H-indazole or 3,4-dialkoxy-6-methyl-1H-indazole.

    Oxidation: Formation of this compound-5-oxide.

    Reduction: Formation of 6-methyl-1H-indazole.

Scientific Research Applications

3,4-Dibromo-6-methyl-1H-indazole has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dibromo-4-methyl-1H-indazole
  • 4,5-Dibromo-6-methyl-1H-indazole
  • 3,4-Dichloro-6-methyl-1H-indazole

Uniqueness

3,4-Dibromo-6-methyl-1H-indazole is unique due to the specific positioning of the bromine atoms and the methyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3,4-dibromo-6-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJYIMGWMIACIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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